5-(2-fluorobenzyl)-3-phenyl-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline
Description
5-(2-Fluorobenzyl)-3-phenyl-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline is a tricyclic heterocyclic compound featuring a pyrazole ring fused to a quinoline core, with a [1,4]dioxino moiety at the [2,3-g] position. The molecule includes a 2-fluorobenzyl group at position 5 and a phenyl substituent at position 2. Its molecular formula is C27H22FN3O2, with an average mass of 439.490 g/mol and a monoisotopic mass of 439.169605 g/mol . Pyrazolo[4,3-c]quinoline derivatives are recognized for diverse pharmacological activities, including anti-inflammatory, anticancer, and anti-angiogenic effects .
Properties
IUPAC Name |
17-[(2-fluorophenyl)methyl]-14-phenyl-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13,15-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18FN3O2/c26-20-9-5-4-8-17(20)14-29-15-19-24(16-6-2-1-3-7-16)27-28-25(19)18-12-22-23(13-21(18)29)31-11-10-30-22/h1-9,12-13,15H,10-11,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQALQHPTNBNEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)N(C=C4C3=NN=C4C5=CC=CC=C5)CC6=CC=CC=C6F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- The target compound shares the same molecular formula with analogs in and , differing only in substituent positions .
- Derivatives like P1–10 () incorporate a furan-based carbonyl group, reducing molecular weight compared to fluorobenzyl-containing analogs.
Pharmacological Activity Comparison
Anti-Inflammatory and Cytotoxicity Profiles
Pyrazolo[4,3-c]quinoline derivatives exhibit varying potencies and cytotoxicities:
Notes:
- Compound 2a () demonstrates strong anti-inflammatory activity but severe cytotoxicity, limiting therapeutic utility .
- The target compound’s fluorobenzyl group may enhance metabolic stability compared to non-halogenated analogs, though direct data is lacking .
Anti-Angiogenic and Anticancer Effects
- Christodoulou et al. (): Pyrazolo[4,3-c]quinoline derivatives inhibit endothelial cell proliferation and tumor growth (e.g., MCF-7, Hela) via anti-angiogenic mechanisms .
Physicochemical Properties and Stability
Insights :
- The target compound’s higher molecular weight (vs. 9b and derivatives) may influence solubility and bioavailability.
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